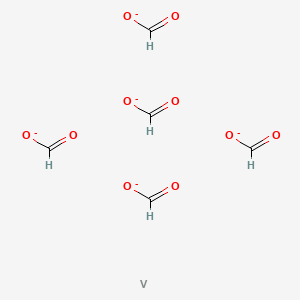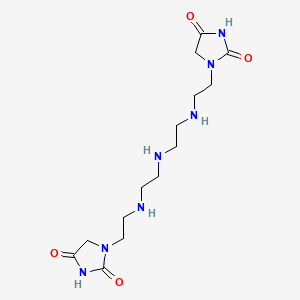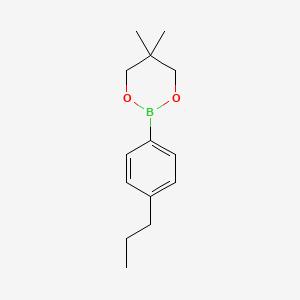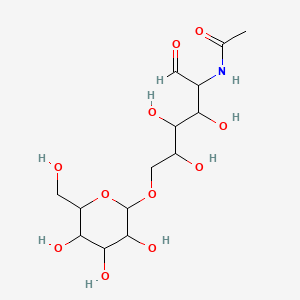
Formic acid, vanadium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid, vanadium salt, is a compound that combines formic acid (HCOOH) with vanadium. Formic acid is the simplest carboxylic acid and is known for its use in various industrial processes. Vanadium, on the other hand, is a transition metal that is often used in catalysts due to its ability to exist in multiple oxidation states. The combination of formic acid and vanadium results in a compound with unique properties and applications, particularly in catalysis and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formic acid, vanadium salt, can be synthesized through various methods. One common approach involves the reaction of vanadium pentoxide (V2O5) with formic acid under controlled conditions. The reaction typically takes place in an aqueous medium and may require heating to facilitate the formation of the vanadium salt. The reaction can be represented as follows: [ V_2O_5 + 2HCOOH \rightarrow 2VO(HCOO)_2 + H_2O ]
Industrial Production Methods
Industrial production of this compound, often involves the use of vanadium-containing heteropoly acids as catalysts. These catalysts facilitate the hydrolysis-oxidation of organic substrates, such as starch, to produce formic acid. The vanadium salt is then isolated and purified for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid, vanadium salt, undergoes several types of chemical reactions, including:
Oxidation: The vanadium component can undergo oxidation, changing its oxidation state and facilitating redox reactions.
Reduction: The compound can also participate in reduction reactions, where the vanadium is reduced to a lower oxidation state.
Substitution: this compound, can undergo substitution reactions where the formate group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound, include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and in aqueous or organic solvents.
Major Products
The major products formed from reactions involving this compound, depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce vanadium oxides, while reduction reactions may yield vanadium complexes with lower oxidation states .
Applications De Recherche Scientifique
Formic acid, vanadium salt, has a wide range of scientific research applications, including:
Energy Storage: The compound is explored for its potential in energy storage applications, such as in hydrogen storage and fuel cells.
Biological Studies: Research has investigated the use of this compound, in biological systems, particularly for its potential antimicrobial properties.
Industrial Processes: It is used in industrial processes for the production of chemicals, pharmaceuticals, and materials.
Mécanisme D'action
The mechanism of action of formic acid, vanadium salt, involves the interaction of the vanadium component with various molecular targets. In catalytic reactions, vanadium undergoes redox cycling, where it alternates between different oxidation states to facilitate the conversion of substrates. For example, in the oxidation of glucose to formic acid, vanadium forms a five-membered-ring complex with glucose, followed by electron transfer and bond cleavage to produce formic acid .
Comparaison Avec Des Composés Similaires
Formic acid, vanadium salt, can be compared with other similar compounds, such as:
Formic Acid, Molybdenum Salt: Similar to vanadium, molybdenum can also form salts with formic acid and is used in catalysis. vanadium salts often exhibit higher catalytic activity and stability.
Formic Acid, Tungsten Salt: Tungsten salts of formic acid are also used in catalysis, but they may have different reactivity and selectivity compared to vanadium salts.
Formic Acid, Iron Salt: Iron salts of formic acid are less commonly used in catalysis but can be employed in specific reactions where iron’s redox properties are advantageous.
This compound, stands out due to its unique combination of formic acid’s reactivity and vanadium’s versatile redox properties, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
98841-55-5 |
|---|---|
Formule moléculaire |
C5H5O10V-5 |
Poids moléculaire |
276.03 g/mol |
Nom IUPAC |
vanadium;pentaformate |
InChI |
InChI=1S/5CH2O2.V/c5*2-1-3;/h5*1H,(H,2,3);/p-5 |
Clé InChI |
HOPQHMKCDWUPRM-UHFFFAOYSA-I |
SMILES canonique |
C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)
![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)



![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)








